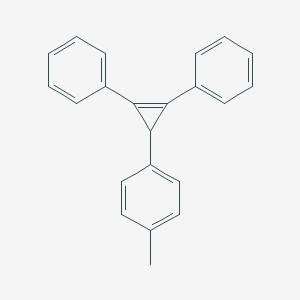
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene is an organic compound characterized by a cyclopropene ring substituted with phenyl groups and a methylbenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene typically involves the cyclopropenation of diphenylacetylene followed by a Friedel-Crafts alkylation reaction. The cyclopropenation can be achieved using reagents such as dichlorocarbene or diazomethane under controlled conditions. The subsequent Friedel-Crafts alkylation involves the reaction of the cyclopropene intermediate with toluene in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopropene ring to a cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diphenylcycloprop-2-en-1-one: A structurally similar compound with a ketone functional group.
1-Benzoyl-2,3-diphenylcycloprop-2-en-1-yl: Another related compound with a benzoyl group.
Uniqueness
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene is unique due to its combination of a cyclopropene ring and a methylbenzene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C22H18 |
|---|---|
Poids moléculaire |
282.4g/mol |
Nom IUPAC |
1-(2,3-diphenylcycloprop-2-en-1-yl)-4-methylbenzene |
InChI |
InChI=1S/C22H18/c1-16-12-14-19(15-13-16)22-20(17-8-4-2-5-9-17)21(22)18-10-6-3-7-11-18/h2-15,22H,1H3 |
Clé InChI |
SOUAGYHALVXEQT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[bis(4-methoxyphenyl)methyl]-1H-indole](/img/structure/B514898.png)
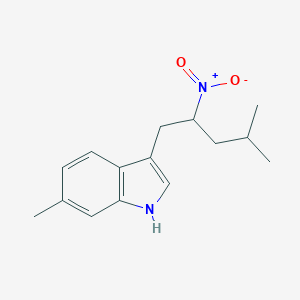
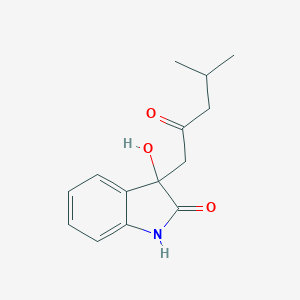
![2-[(2-Bromo-4-methylpentanoyl)amino]benzamide](/img/structure/B514903.png)

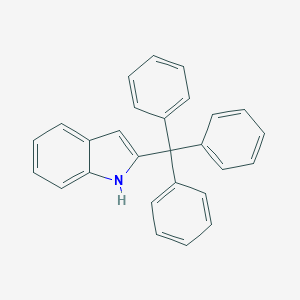

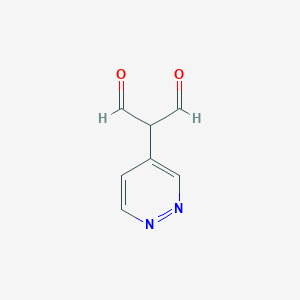
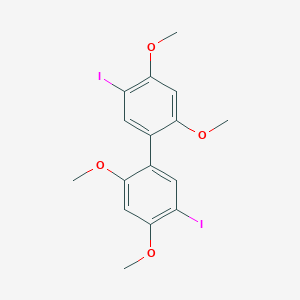


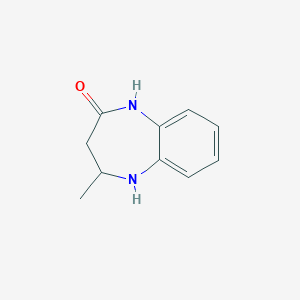

![4-{[5-nitro-2-(methyloxy)phenyl]methyl}morpholine](/img/structure/B514922.png)
